![molecular formula C7HF13O B14422116 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene CAS No. 84195-42-6](/img/no-structure.png)
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene is a fluorinated organic compound with the molecular formula C9F18O3 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms and an ether linkage. It is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene typically involves the reaction of hexafluoropropylene oxide with other fluorinated compounds under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to participate in various chemical reactions. The ether linkage in its structure also plays a role in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid
- Hexafluoropropylene oxide dimer acid fluoride
- 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of multiple fluorine atoms and an ether linkage, which imparts distinct chemical properties and applications .
Eigenschaften
84195-42-6 | |
Molekularformel |
C7HF13O |
Molekulargewicht |
348.06 g/mol |
IUPAC-Name |
1,2,3,4,4,4-hexafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene |
InChI |
InChI=1S/C7HF13O/c8-1-2(9)3(10,5(13,14)15)21-7(19,20)4(11,12)6(16,17)18/h1H |
InChI-Schlüssel |
HMWAEFMAFARKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.